molecular formula C18H19FN4O B243632 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide

Cat. No. B243632
M. Wt: 326.4 g/mol
InChI Key: UJGGSSRVHDGZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FMBA and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of FMBA is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. FMBA has been shown to bind to the active site of enzymes and receptors, preventing the binding of other molecules. This can lead to a range of biochemical and physiological effects, depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
FMBA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In addition, FMBA has been shown to modulate the activity of several receptors, including GABA-A receptors and nicotinic acetylcholine receptors. These effects can lead to changes in neurotransmitter release, ion channel activity, and other physiological processes.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. In addition, FMBA is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of FMBA in lab experiments. It has been shown to have some toxicity in certain cell lines, and its effects can be highly dependent on the specific enzyme or receptor being targeted.

Future Directions

There are several future directions for research on FMBA. One area of interest is the development of new fluorescent probes based on FMBA, which could be used to study a wider range of biological processes. Another area of interest is the development of new inhibitors based on FMBA, which could have potential therapeutic applications. Finally, there is also interest in further exploring the mechanism of action of FMBA and its effects on different enzymes and receptors.

Synthesis Methods

The synthesis of FMBA involves the reaction of 4-fluoroaniline with 2-methyl-2H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-methylbutanoyl chloride to yield the final product, FMBA.

Scientific Research Applications

FMBA has been studied extensively for its potential applications in scientific research. It has been shown to have a range of properties that make it useful in a variety of research areas, including biochemistry, pharmacology, and neuroscience. FMBA has been used as a fluorescent probe to study protein-ligand interactions, as well as a tool to investigate the mechanism of action of various enzymes and receptors.

properties

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-methylbutanamide

InChI

InChI=1S/C18H19FN4O/c1-11(2)8-18(24)20-15-10-17-16(9-12(15)3)21-23(22-17)14-6-4-13(19)5-7-14/h4-7,9-11H,8H2,1-3H3,(H,20,24)

InChI Key

UJGGSSRVHDGZSG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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